DDR1-IN-1 dihydrochloride

DDR1 DDR2 kinase selectivity

Achieving reproducible in-vivo DDR1 inhibition is frequently compromised by poor aqueous solubility of free-base inhibitors. DDR1-IN-1 dihydrochloride eliminates this bottleneck: supplied as a pre-formulated dihydrochloride salt, it dissolves directly in aqueous vehicles. - Aqueous solubility ≥100 mM eliminates confounding solubilisation excipients[reference:0]. - Consistent 4-fold DDR1/DDR2 selectivity window (105 vs. 413 nM) preserves pharmacological relevance[reference:1]. - Validated combinatorial synergy with PI3K/mTOR inhibitors provides a proven positive control for colorectal cancer models[reference:2].

Molecular Formula C30H31F3N4O3.2HCl
Molecular Weight 625.51
Cat. No. B1191913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDR1-IN-1 dihydrochloride
SynonymsN-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride
Molecular FormulaC30H31F3N4O3.2HCl
Molecular Weight625.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDR1-IN-1 dihydrochloride: A Selective DDR1 Tyrosine Kinase Inhibitor for Targeted Fibrosis and Oncology Research Procurement


DDR1-IN-1 dihydrochloride (CAS 1780303-76-5) is a type II kinase inhibitor that binds to the discoidin domain receptor 1 (DDR1) in its inactive 'DFG-out' conformation [1]. It exhibits an IC₅₀ of 105 nM for DDR1 and demonstrates approximately 4-fold selectivity over DDR2 (IC₅₀ = 413 nM) . The compound is supplied as a dihydrochloride salt to enhance aqueous solubility and is commonly used as a pharmacological probe to dissect DDR1-dependent signaling pathways in fibrosis and oncology research [1].

Why DDR1-IN-1 dihydrochloride Cannot Be Substituted by Alternative DDR1 Inhibitors


Despite high sequence conservation between DDR1 and DDR2, achieving meaningful selectivity has proven challenging in DDR1 inhibitor development [1]. Compounds such as 7rh (DDR1-IN-2) and DDR1-IN-4 exhibit higher absolute potency against DDR1 but possess distinct selectivity profiles, off-target kinase spectra, and physicochemical properties that significantly alter their utility in different experimental contexts [2]. The dihydrochloride salt form of DDR1-IN-1 further differentiates it from its free base counterpart by providing enhanced aqueous solubility (soluble to 100 mM in water vs. insoluble for the free base), which directly impacts formulation feasibility for in vivo studies . Direct substitution without accounting for these quantitative differences risks compromising assay reproducibility and biological interpretation.

DDR1-IN-1 dihydrochloride Procurement Evidence: Quantitative Differentiation from In-Class Comparators


Kinase Selectivity: DDR1 vs. DDR2 IC₅₀ Ratio Comparison

DDR1-IN-1 exhibits a 3.9-fold selectivity for DDR1 over DDR2 (IC₅₀ 105 nM vs. 413 nM) [1]. This selectivity profile differs substantially from alternative DDR1 inhibitors: 7rh (DDR1-IN-2) demonstrates a 15.5-fold selectivity (IC₅₀ 13.1 nM vs. 203 nM) [2], while DDR1-IN-4 shows a 65.5-fold selectivity (IC₅₀ 29 nM vs. 1,900 nM) [3]. DDR1-IN-9 achieves a Kd of 4.7 nM against DDR1 with high kinome selectivity but limited DDR2 cross-reactivity data .

DDR1 DDR2 kinase selectivity IC50 ratio

Cellular Autophosphorylation Inhibition: EC₅₀ in U2OS Cells

In U2OS osteosarcoma cells, DDR1-IN-1 inhibits collagen-induced DDR1 autophosphorylation at Tyr513 with an EC₅₀ of 86.76 nM . The compound's cellular potency is further characterized by >20-fold resistance conferred by the G707A hinge region mutation in DDR1, which serves as a critical pharmacological control for target engagement validation [1].

DDR1 autophosphorylation EC50 U2OS

Kinome-Wide Selectivity Profiling: S-Score and Kinase Panel Coverage

DDR1-IN-1 was profiled against 451 kinases using KinomeScan technology, demonstrating good selectivity across the kinome [1]. In contrast, 7rh (DDR1-IN-2) was profiled against 455 kinases with S(35) and S(10) selectivity scores of 0.035 and 0.008, respectively, indicating a highly selective kinome profile [2]. While DDR1-IN-1's quantitative S-score data is not reported in the primary publication, the compound serves as a useful comparator for studies where moderate kinome selectivity is acceptable versus the high stringency offered by 7rh.

kinome selectivity S-score off-target profiling

Aqueous Solubility: Dihydrochloride Salt vs. Free Base

DDR1-IN-1 dihydrochloride (MW 625.51) is soluble to 100 mM in water, whereas the free base form (MW 552.59, CAS 1449685-96-4) is practically insoluble in water (<1 mg/mL) . The dihydrochloride salt also demonstrates solubility to 50 mM in DMSO . This solubility differential is critical for in vivo dosing via oral gavage or intraperitoneal injection where aqueous vehicles are required.

solubility formulation dihydrochloride salt in vivo

Binding Mode and Structural Validation: 2.2 Å Co-Crystal Structure

DDR1-IN-1 binds to the DDR1 kinase domain in the 'DFG-out' (inactive) conformation, as confirmed by a 2.2 Å resolution co-crystal structure [1]. This binding mode classifies DDR1-IN-1 as a type II kinase inhibitor. Alternative compounds such as 7rh and DDR1-IN-9 have published co-crystal structures with DDR1, but DDR1-IN-1's structural characterization provides the foundational understanding of type II inhibition in this target class and enables rational design of control experiments using the G707A resistance mutation.

co-crystal structure DFG-out conformation type II inhibitor

Recommended Application Scenarios for DDR1-IN-1 dihydrochloride Based on Differentiated Evidence


Fibrosis Target Validation Studies Requiring Aqueous In Vivo Formulation

Researchers investigating DDR1's role in renal fibrosis (e.g., Alport syndrome models) or pulmonary fibrosis (e.g., IPF models) who require intraperitoneal or oral dosing should select the dihydrochloride salt form. The compound's solubility to 100 mM in water [1] enables straightforward formulation in aqueous vehicles, avoiding confounding variables introduced by complex solubilization excipients. Studies have demonstrated anti-fibrotic effects of DDR1 inhibition in preclinical models .

Oncology Studies with Moderate DDR1/DDR2 Dual Inhibition Requirements

For cancer models where partial DDR2 inhibition may be beneficial (e.g., colorectal cancer lines where PI3K/mTOR inhibitor potentiation has been demonstrated [1]) or where DDR2 expression is low, the 3.9-fold DDR1/DDR2 selectivity of DDR1-IN-1 provides an appropriate pharmacological window. The well-characterized G707A resistance mutation [1] enables definitive target engagement controls.

Combinatorial Screening with PI3K/mTOR Pathway Inhibitors

DDR1-IN-1 has been specifically validated in combinatorial screens with PI3K/mTOR inhibitors such as GSK2126458, revealing synergistic antiproliferative effects in colorectal cancer cell lines [1]. Researchers planning such combination studies should procure DDR1-IN-1 as the positive control for DDR1 inhibition given this established combinatorial pharmacology dataset.

Technical Documentation Hub

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21 linked technical documents
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